![molecular formula C19H21N5O3S B284358 Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cell growth and division. It may also have an effect on the immune system, helping to boost the body's natural defenses against cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in these cells. It may also have an effect on the immune system, helping to boost the body's natural defenses against cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has been shown to have activity against certain types of cancer cells, making it a promising candidate for further research. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it more difficult to develop as a drug.
Future Directions
There are a number of future directions for research on Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of focus could be on identifying the specific enzymes that this compound inhibits, in order to better understand its mechanism of action. Additionally, further studies could be conducted to determine its efficacy as a treatment for various types of cancer and other diseases. Finally, research could be conducted to develop new synthesis methods for this compound, in order to make it more accessible for use in scientific research.
Synthesis Methods
The synthesis method for Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps. The starting materials are sec-butyl bromoacetate, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and 1,2,4-triazolo[1,5-a]pyrimidin-2-ylamine. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification.
Scientific Research Applications
Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against certain types of cancer cells, and may be useful in the development of new anticancer drugs. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
butan-2-yl 2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H21N5O3S/c1-3-11(2)27-18(26)14-12-7-4-5-8-13(12)28-17(14)22-16(25)15-21-19-20-9-6-10-24(19)23-15/h6,9-11H,3-5,7-8H2,1-2H3,(H,22,25) |
InChI Key |
WJTGQIBXOKYUCI-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C=CC=NC4=N3 |
Canonical SMILES |
CCC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.